3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound belonging to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This compound is characterized by its unique structural features that include multiple aromatic rings and nitrogen-containing heterocycles. The molecular formula for this compound is , and it has a molecular weight of approximately 364.41 g/mol. Its structural complexity makes it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound is synthesized through various methods involving cyclocondensation reactions and rearrangements of precursors that contain functionalized pyrazole and pyrimidine derivatives. These synthetic pathways are crucial for developing derivatives with potential biological activities.
This compound falls under the category of heterocyclic compounds, specifically those that contain both pyrazole and triazole moieties fused with pyrimidine. It is also classified as a potential pharmacological agent due to its structural similarity to known inhibitors in cancer therapy.
The molecular structure of 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine features a fused ring system that exhibits nearly planar geometry. The presence of methoxy groups on the phenyl rings contributes to its electronic properties and steric hindrance.
The compound undergoes various chemical reactions typical for heterocyclic compounds:
The mechanism by which 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its biological effects is likely related to its ability to inhibit specific enzymes involved in cell cycle regulation and proliferation. In particular, compounds in this class have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth.
Studies indicate that similar compounds exhibit significant inhibitory activity against CDK2 with IC50 values ranging from 45 nM to 97 nM in various cancer cell lines such as MCF-7 and HCT-116 .
The primary applications of 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include:
This compound represents a significant area of interest for medicinal chemists aiming to design effective therapeutic agents against various cancers and other diseases influenced by kinase activity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: